molecular formula C11H10F2N2 B8458283 1-(5,7-Difluoroquinolin-6-yl)ethanamine

1-(5,7-Difluoroquinolin-6-yl)ethanamine

Cat. No. B8458283
M. Wt: 208.21 g/mol
InChI Key: ZLWVMEZQZAEREO-UHFFFAOYSA-N
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Patent
US08507676B2

Procedure details

To a solution of 2-(1-(5,7-difluoroquinolin-6-yl)ethyl)isoindoline-1,3-dione (2.6 g, 7.7 mmol) in CH3OH (50 mL) was added hydrazine monohydrate (0.38 g, 7.7 mmol). The solution was heated at 50° C. and stirred overnight. After cooling and evaporating, the residue was purified by silica gel and eluted with hexane/EtOAc to give the title compound (1.0 g, 60%). 1H-NMR (400 MHz, DMSO-d6) δ ppm 8.95 (d, 1H), 8.45 (d, 1H), 7.65 (d, 1H), 7.60 (dd, 1H), 4.49 (q, 1H), 2.20 (bs, 2H), 1.48 (d, 3H).
Name
2-(1-(5,7-difluoroquinolin-6-yl)ethyl)isoindoline-1,3-dione
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([CH:12]([N:14]2C(=O)C3C(=CC=CC=3)C2=O)[CH3:13])=[C:10]([F:25])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.O.NN>CO>[F:1][C:2]1[C:11]([CH:12]([NH2:14])[CH3:13])=[C:10]([F:25])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2|

Inputs

Step One
Name
2-(1-(5,7-difluoroquinolin-6-yl)ethyl)isoindoline-1,3-dione
Quantity
2.6 g
Type
reactant
Smiles
FC1=C2C=CC=NC2=CC(=C1C(C)N1C(C2=CC=CC=C2C1=O)=O)F
Name
Quantity
0.38 g
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
evaporating
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel
WASH
Type
WASH
Details
eluted with hexane/EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C2C=CC=NC2=CC(=C1C(C)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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